Teslascan -

Teslascan

Catalog Number: EVT-1566623
CAS Number:
Molecular Formula: C22H29MnN4Na3O14P2
Molecular Weight: 759.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mangafodipir Trisodium is the trisodium salt of mangafodipir with potential antioxidant and chemoprotective activities. Consisting of manganese (II) ions chelated to fodipir (dipyridoxyl diphosphate or DPDP), mangafodipir scavenges oxygen free radicals such as superoxide anion, hydrogen peroxide, and hydroxyl radical, potentially preventing oxygen free radical damage to macromolecules such as DNA and minimizing oxygen free radical-related chemotoxicity in normal tissues. However, this agent may potentiate the chemotherapy-induced generation of oxygen free radicals in tumor cells, resulting in the potentiation of chemotherapy-induced cytotoxicity; tumor cells, with higher levels of reactive oxygen species than normal cells, possess a lower threshold for oxygen free radical-mediated cytotoxicity. Mangafodipir is traditionally used as an imaging agent in magnetic resonance imaging (MRI).
Overview

Teslascan, chemically known as mangafodipir trisodium, is a paramagnetic contrast agent primarily utilized in magnetic resonance imaging (MRI). Its primary function is to enhance the contrast of images, particularly for the liver and pancreas, making it invaluable in detecting lesions associated with liver cancer and metastases from other cancers. The compound leverages the paramagnetic properties of manganese to improve image quality, thus aiding in more accurate diagnoses .

Source and Classification

Mangafodipir trisodium is classified as a manganese-based contrast agent. It is distinct from gadolinium-based agents, offering a unique mechanism of action and potential therapeutic benefits due to its manganese superoxide dismutase mimetic activity. This classification places Teslascan within a niche of MRI contrast agents that are being explored for their safety profiles and effectiveness compared to traditional gadolinium-based agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of mangafodipir trisodium involves several steps:

  1. Reaction: The synthesis begins with the reaction of manganese chloride with 2,6-dimethyl-3,5-dioxo-4-piperidinecarboxylic acid (DPDP) in an aqueous solution.
  2. Purification: Following the reaction, purification steps are conducted to isolate the final product. This often involves crystallization or chromatography techniques to ensure high purity levels suitable for medical applications .

The process emphasizes maintaining inert conditions to prevent oxidation and degradation of the manganese ion during synthesis.

Molecular Structure Analysis

Structure and Data

Mangafodipir trisodium has a complex molecular structure characterized by its coordination with manganese ions. The molecular formula is C22H32N4O14P2MnC_{22}H_{32}N_{4}O_{14}P_{2}Mn with a molecular weight of approximately 585 g/mol. The InChI key for mangafodipir is NBHBBGSKOXRZSD-UHFFFAOYSA-K, which aids in identifying the compound in chemical databases.

The structure features multiple functional groups that facilitate its interaction with biological tissues and enhance its imaging capabilities. The presence of phosphorus and nitrogen atoms contributes to its chelating properties, allowing it to stabilize manganese ions effectively .

Chemical Reactions Analysis

Reactions and Technical Details

Mangafodipir trisodium undergoes various chemical reactions that are critical for its function as a contrast agent:

  1. Chelation: The manganese ion in mangafodipir forms stable complexes with water molecules, which significantly affects its relaxivity properties during MRI scans.
  2. Oxidation-Reduction Reactions: As a manganese superoxide dismutase mimetic, it participates in redox reactions that can mitigate oxidative stress within tissues during imaging procedures .

These reactions are crucial for enhancing the visibility of internal structures during MRI while also potentially providing therapeutic benefits.

Mechanism of Action

Process and Data

The mechanism of action for mangafodipir trisodium involves its paramagnetic properties, which enhance T1 relaxation times in MRI:

  1. Paramagnetism: The unpaired electrons in manganese ions create a magnetic field that interacts with external magnetic fields used in MRI.
  2. Relaxation Enhancement: When subjected to an external magnetic field, the compound increases the relaxation rate of nearby protons in tissues, leading to enhanced signal intensity on MRI scans.

This mechanism allows for better visualization of lesions in organs like the liver and pancreas, facilitating early detection and treatment planning for diseases such as hepatocellular carcinoma .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mangafodipir trisodium exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water, which is essential for its application as an injectable contrast agent.
  • Stability: The compound is stable under standard storage conditions but may degrade if exposed to extreme temperatures or light.

These properties are critical for ensuring that the compound remains effective during storage and use in clinical settings .

Applications

Scientific Uses

Mangafodipir trisodium has several applications beyond traditional imaging:

  • Medical Imaging: Primarily used as a contrast agent in MRI for liver and pancreatic imaging.
  • Oncology: Assists in detecting liver lesions and evaluating treatment responses in cancer patients.
  • Research Applications: Ongoing studies are exploring its potential role as an adjunct therapy in chemotherapy due to its antioxidant properties .
Introduction to Teslascan

Historical Development and FDA Approval

The development of Teslascan emerged from efforts to leverage manganese’s paramagnetic properties while mitigating its toxicity. Manganese ions (Mn²⁺) possess five unpaired electrons, generating a high paramagnetic moment (5.9 Bohr magnetons) second only to gadolinium among elements used in MRI [1]. Early research demonstrated Mn²⁺ efficacy in T1 shortening but revealed cardiotoxicity and neurotoxicity risks from free ion exposure [4].

Nycomed Salutar, Inc. addressed this by chelating Mn²⁺ with the organic ligand dipyridoxyl diphosphate (DPDP), forming mangafodipir trisodium. Key regulatory milestones include:

  • 1989: Investigational New Drug (IND) application effective May 5 [5].
  • 1995: New Drug Application (NDA) submission on September 15 [5].
  • 1997: FDA approval on November 26 for liver lesion detection (NDA 20-652) [5].
  • 2003: Market withdrawal in the US; European withdrawal followed in 2012 [2] [3].

The FDA approval process involved a regulatory review period of 3,129 days (2,325 days testing phase; 804 days approval phase), reflecting extensive evaluation of its novel mechanism [5]. Patent protection (US Patent No. 4,933,456) underpinned its commercial development [5].

Chemical Composition and Pharmacokinetics

Teslascan’s active ingredient, mangafodipir trisodium, has the chemical formula C₂₂H₂₇MnN₄Na₃O₁₄P₂ and a molecular weight of 757.32 g/mol [9]. Each mL contains 7.57 mg anhydrous mangafodipir trisodium (0.01 mmol/mL), buffered to pH 7.0–8.0 with ascorbic acid and sodium chloride [3]. The complex consists of a central Mn²⁺ ion hexacoordinated within a linear chelate structure derived from two vitamin B6 analogs (pyridoxal phosphate) linked by diaminopropane tetracetate [4].

Table 1: Pharmacokinetic Properties of Mangafodipir Trisodium

ParameterManganeseDPDP LigandNotes
Plasma Half-life~20 min~50 minBiphasic elimination [3]
Protein Binding27%NegligibleBound to α₂-macroglobulin [7]
Volume of Distribution0.5–1.5 L/kg0.17–0.45 L/kgHigher Mn affinity for liver/pancreas [7]
MetabolismTransmetallationDephosphorylationMnDPDP → MnDPMP → MnPLED [4]
ExcretionFeces (50–60%)Urine (25%)Renal elimination of ligands [4]

Following intravenous infusion, the compound undergoes two parallel metabolic pathways:

  • Transmetallation: Plasma zinc (Zn²⁺) displaces 75–80% of Mn²⁺ from DPDP within minutes, releasing Mn²⁺ for tissue uptake [4].
  • Dephosphorylation: Alkaline phosphatase hydrolyzes DPDP to monophosphate (DPMP) and fully dephosphorylated dipyridoxyl ethylenediamine (PLED), enhancing lipid solubility and cellular penetration [4] [7].

Manganese elimination occurs primarily via hepatobiliary excretion (50–60% in feces over days), while DPDP/PLED ligands undergo rapid renal clearance (25% in urine within 24 hours) [7].

Mechanism of Action: Transmetallation and Manganese Ion Release

Teslascan’s contrast mechanism hinges on controlled release of Mn²⁺ ions through transmetallation, followed by cellular uptake:

Transmetallation Dynamics

  • Zinc Competition: Endogenous Zn²⁺ (log stability constant 19.0 for DPDP) displaces Mn²⁺ (log constant 15.1) due to higher chelator affinity [4].
  • Calcium/Magnesium Role: Millimolar concentrations of Ca²⁺/Mg²⁺ further accelerate Mn²⁺ release in interstitial fluid [4].
  • Metabolite Formation: Released Mn²⁺ forms labile adducts with plasma macromolecules, while ZnDPDP undergoes dephosphorylation to ZnPLED [7].

Cellular Uptake and Contrast Effects

Free Mn²⁺ enters target cells via multiple pathways:

  • Voltage-gated L-type Ca²⁺ channels in cardiomyocytes and neurons [4] [6].
  • Transport uniporters in hepatocyte and pancreatic cell membranes [2] [7].
  • Mitochondrial uptake via calcium uniporters [4].

Table 2: Tissue-Specific Manganese Uptake and Pharmacodynamics

TissueUptake MechanismPeak EnhancementDurationClinical Effect
LiverHepatocyte transporters15–20 min post-infusion≤4 hoursT1 hyperintensity in normal parenchyma [3]
PancreasExocrine cell uptake15–20 min≤4 hoursEnhanced ductal visualization [3]
Anterior PituitaryCalcium channels10 min≤30 daysPersistent T1 shortening [6]
Choroid PlexusPassive diffusion/transporters10 min≤7 daysBlood-CSF barrier enhancement [6]
Salivary GlandsUnknown1 hour≤3 monthsGradual accumulation/washout [6]

Intracellular Mn²⁺ binds macromolecules (e.g., mitochondrial superoxide dismutase), increasing rotational correlation time and enhancing longitudinal relaxivity (r1). This reduces T1 relaxation times in tissues, producing bright signal on T1-weighted MRI. Crucially, lesions lacking functional cells (e.g., metastases) show minimal uptake, creating contrast [1] [7].

Catalytic Antioxidant Activity

Beyond imaging, MnDPDP and its metabolite MnPLED exhibit superoxide dismutase (SOD)-mimetic activity:

  • Mn²⁺/Mn³⁺ redox cycling catalyzes superoxide (O₂•⁻) dismutation [2] [8].
  • The intact MnPLED chelate scavenges reactive oxygen/nitrogen species (ROS/RNS), conferring protection against oxidative stress in chemotherapy models [8].

This dual functionality—contrast enhancement and cytoprotection—positions manganese chelates as potential "theranostic" agents [4].

Properties

Product Name

Teslascan

IUPAC Name

trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-1-ium-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-1-ium-4-yl]methyl]amino]acetate;manganese

Molecular Formula

C22H29MnN4Na3O14P2

Molecular Weight

759.3 g/mol

InChI

InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;;3*+1/p-3

InChI Key

NBHBBGSKOXRZSD-UHFFFAOYSA-K

Synonyms

Ca4Mn(DPDP)5
calmangafodipir
DPDP
mangafodipir
mangafodipir trisodium
mangafodipir trisodium, anhydrous
manganese dipyridoxyl diphosphate
manganese-DPDP
Mn-DPDP
N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid
Teslascan

Canonical SMILES

CC1=[NH+]C=C(C(=C1O)CN(CCN(CC2=C(C(=[NH+]C=C2COP(=O)([O-])[O-])C)O)CC(=O)[O-])CC(=O)[O-])COP(=O)(O)[O-].[Na+].[Na+].[Na+].[Mn]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.